molecular formula C16H15NO4 B14487912 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid CAS No. 63504-70-1

2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid

Cat. No.: B14487912
CAS No.: 63504-70-1
M. Wt: 285.29 g/mol
InChI Key: DQFMBHXMXBLNGJ-UHFFFAOYSA-N
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Description

2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid core substituted with a methyl group and a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a methyl-substituted benzoic acid, followed by further functional group modifications. For instance, the nitration of 2-methylbenzoic acid can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 2-methyl-3-nitrobenzoic acid . This intermediate can then undergo a Friedel-Crafts alkylation reaction with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Alcohol derivatives: Formed by the reduction of the carboxylic acid group.

    Substituted aromatic compounds: Formed by nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the additional methyl group on the phenyl ring.

    3-Nitro-o-toluic acid: Another name for 2-Methyl-3-nitrobenzoic acid.

    Methyl 2-methyl-3-nitrobenzoate: An ester derivative of 2-Methyl-3-nitrobenzoic acid.

Uniqueness

2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid is unique due to the presence of both a nitrophenylmethyl group and a methyl group on the benzoic acid core. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

63504-70-1

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-10-5-3-7-13(15(10)17(20)21)9-12-6-4-8-14(11(12)2)16(18)19/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

DQFMBHXMXBLNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=C(C(=CC=C2)C(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

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